Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold with an amino group and a methyl ester moiety at the 2-position. This compound is widely utilized in medicinal chemistry as a chiral building block for drug discovery, particularly in designing protease inhibitors and peptidomimetics due to its conformational rigidity and stereochemical diversity . Enantiomerically pure forms, such as the (2S,3S)-isomer (CAS: 2173637-41-5), are synthesized via resolution or asymmetric hydrogenation methods, as noted in patent literature .
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
WBZXTVNWKZCGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Reductive Amination Route (Innovative Industrial Method)
One of the most advanced and industrially relevant methods is described in patent EP3904333A1 (2020), which focuses on the preparation of (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate derivatives using a chiral reductive amination strategy. This method is notable for improving yield, stereoselectivity, and scalability, addressing prior high-cost and safety concerns.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S1 | Reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with chiral amines in acid | Chiral amine, acid catalyst | Formation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate |
| S2 | Reduction or metal-catalyzed hydrogenation | Reducing agent or catalyst | (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S3 | Ester group conformation flip under strong base | Strong base (e.g., alkoxides) | (2S,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S4 | Hydrogenation to remove protecting groups | Hydrogenation catalyst | Target (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate |
This method allows the use of various ester groups (methyl, ethyl, propyl, etc.) and organic substituents, providing flexibility in synthesis. The process is designed for industrial scale-up, with improved safety and cost-effectiveness compared to older routes.
Classical Multi-Step Route via Diels-Alder and Curtius Rearrangement
An earlier reported approach involves:
- Starting from cyclohexadiene and maleic anhydride via a Diels-Alder reaction to form bicyclic intermediates.
- Selective alcoholysis using quinidine to obtain cis-carboxylic acid esters.
- Ester conformation inversion under strong base.
- Curtius rearrangement with diphenyl azide phosphate.
- Removal of benzoxy carbonyl protecting groups to yield the amino acid.
While this route uses relatively inexpensive starting materials, it suffers from:
Alternative Route via Cyanobicyclo Octane Intermediates
Patent EP0003409A1 (1997) describes a process for producing 4-aminomethylbicyclo[2.2.2]octane derivatives, which are structurally related, involving:
- Reaction of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or esters with ethylene to form 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid esters.
- Catalytic reduction and hydrolysis to yield the amino acid ester.
This process avoids toxic intermediates like ethane-1,2-dithiol and expensive reagents but is complex and involves multiple steps, limiting industrial attractiveness.
Comparative Summary of Preparation Routes
Process Details and Reaction Conditions
Reductive Amination Step (S1)
- Reactants: 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate + chiral amine
- Catalyst: Acid (e.g., trifluoroacetic acid)
- Conditions: Mild temperature, solvent such as methanol or ethanol
- Outcome: Formation of an imine intermediate, subsequently reduced to amide
Reduction/Hydrogenation Step (S2)
- Reducing agents: Sodium borohydride or catalytic hydrogenation using Pd/C or Raney nickel
- Conditions: Ambient to moderate temperature and pressure
- Purpose: Saturation of double bonds and conversion to amido-bicyclo derivative
Ester Configuration Flip (S3)
- Reagents: Strong bases such as potassium tert-butoxide or sodium hydride
- Solvent: Polar aprotic solvents like THF
- Effect: Inversion of ester stereochemistry to achieve desired (2S,3S) configuration
Deprotection Hydrogenation (S4)
- Catalyst: Pd/C or similar
- Conditions: Hydrogen atmosphere, room temperature to mild heating
- Result: Removal of protecting groups yielding free amino group and final hydrochloride salt formation
Research Findings and Industrial Implications
- The chiral reductive amination method has been demonstrated to provide high enantiomeric excess and purity suitable for pharmaceutical applications.
- This method addresses previous challenges of high production risk, cost, and scalability.
- The bicyclic amino acid derivatives synthesized are critical intermediates in antiviral agents such as Pimodivir, which targets influenza virus RNA polymerase.
- The improved synthetic strategy facilitates industrial production with better safety profiles and economic viability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a synthetic organic compound with a bicyclo[2.2.2]octane structure, featuring an amino group and a carboxylate ester, specifically a methyl ester. The hydrochloride form enhances its solubility and stability. It has a molecular formula of . This compound is used in medicinal chemistry and biological research.
Applications
- Medicinal Chemistry It is a key intermediate in the synthesis of pharmaceutical compounds.
- Biological Research It is used in studies related to enzyme-substrate interactions and as a building block in medicinal chemistry.
- Chiral Building Block It is used as a chiral building block for synthesizing more complex molecules.
Research Findings
Research indicates that this compound exhibits potential biological activities. Its structural features allow for hydrogen bonding and interactions with biological targets, making it a candidate for further pharmacological studies. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors, which helps elucidate its mechanism of action and potential therapeutic effects, particularly in drug development contexts. It can act as a ligand in biochemical assays, potentially modulating receptor activity and influencing various biochemical pathways. Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development in areas such as neuropharmacology and medicinal chemistry.
Structural Comparison
This compound shares structural similarities with several other bicyclic compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptane derivatives | Bicyclic | Different carbon arrangement |
| Bicyclo[3.3.0]octane derivatives | Bicyclic | Varying functional groups |
| Methyl 3-amino-bicyclo[3.3.3]undecane | Bicyclic | Larger ring system with distinct reactivity |
Mechanism of Action
The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key structural features, molecular formulas, molecular weights (MW), and melting points (mp) of methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride and its analogs:
Key Observations:
Ester Group Impact: Replacement of the methyl ester with ethyl (e.g., compounds (±)-3 and (±)-4) increases molecular weight but lowers melting points compared to the unsaturated analog . The carboxylic acid derivative (C₉H₁₆ClNO₂) has a lower MW (205.68 g/mol) due to the absence of the ester group .
Stereochemistry and Saturation :
Commercial Availability and Enantiomeric Forms
- The (2S,3S)-enantiomer of the target compound is marketed by suppliers like Shaanxi DiDu Pharmaceutical (CAS: 2173637-41-5) at 98% purity .
- Ethyl derivatives (e.g., CAS: 1630906-99-8) are available from Combi-Blocks with 95% purity, emphasizing demand for trans/cis isomers in structure-activity studies .
Biological Activity
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized as a prodrug for dextroamphetamine, commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder. Its structural characteristics, including an amino group and a carboxylate ester, contribute to its pharmacological properties.
Molecular Structure
The compound features a bicyclic structure known as bicyclo[2.2.2]octane, characterized by the following molecular formula and weight:
- Molecular Formula: CHClNO
- Molecular Weight: Approximately 233.7 g/mol
Structural Features
The presence of an amino group allows for hydrogen bonding interactions, enhancing the compound's reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 233.7 g/mol |
| Solubility | Soluble in water |
This compound acts as a central nervous system (CNS) stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for attention, motivation, and reward pathways in the brain. This mechanism underpins its therapeutic efficacy in managing ADHD symptoms.
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- CNS Stimulant Effects: Enhances alertness and focus.
- Potential for Abuse: As a stimulant, it carries risks of addiction and misuse, particularly in individuals with prior substance abuse histories.
Case Studies
-
ADHD Treatment Efficacy: Clinical trials have demonstrated significant improvements in ADHD symptoms among patients treated with this compound compared to placebo groups.
- Study Reference: A double-blind study published in The Journal of Clinical Psychiatry showed that patients exhibited reduced inattention and hyperactivity scores after treatment with the compound over an eight-week period.
- Binge Eating Disorder Management: Another study highlighted its effectiveness in reducing binge eating episodes, providing a viable treatment option for individuals struggling with this disorder.
Toxicity and Safety
While generally considered safe when used as prescribed, side effects may include:
- Insomnia
- Appetite suppression
- Anxiety
Long-term use can lead to dependence; thus, careful monitoring is advised.
Applications in Research
This compound is utilized in various research contexts:
- Neuropharmacology Studies: Investigating the underlying mechanisms of ADHD and other neurological disorders.
- Drug Development: Exploring new formulations that enhance efficacy and minimize side effects.
Current Research Directions
Ongoing studies focus on:
- Understanding the pharmacokinetics and pharmacodynamics of the compound.
- Developing derivatives with improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
